molecular formula C11H18N4OS B2931389 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide CAS No. 946299-87-2

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide

Cat. No. B2931389
M. Wt: 254.35
InChI Key: PRAQLERBGSMINE-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide” is a compound with the molecular formula C12H12N4OS . It has a molecular weight of 260.32 g/mol . The compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with ethyl bromoacetate and/or phenacyl bromide in hot DMF and triethylamine . This results in stereochemically pure 7-acyl-6-aryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The structure of this compound involves a six-membered dihydrothiadiazine ring fused with a triazole ring . The consecutive hydrogen atoms N(5)H-C(6)H-C(7)H in the 1,3,4-thiadiazinium ring are trans to each other .


Chemical Reactions Analysis

The reaction of 3-mercapto-4-arylideneamino-1,2,4-triazoles with ethyl bromoacetate and/or phenacyl bromide in hot DMF and triethylamine affords the stereochemically pure 7-acyl-6-aryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 85.1 Ų .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-11(2,3)7-8(16)12-9-13-14-10-15(9)5-4-6-17-10/h4-7H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAQLERBGSMINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide

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